molecular formula C8H10O3 B2725022 2-Ethyl-3-methoxy-4H-pyran-4-one CAS No. 50741-69-0

2-Ethyl-3-methoxy-4H-pyran-4-one

Cat. No.: B2725022
CAS No.: 50741-69-0
M. Wt: 154.165
InChI Key: FKSXDOOHTFCNOF-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxy-4H-pyran-4-one is an organic compound with the molecular formula C8H10O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methoxy-4H-pyran-4-one can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-hydroxy-4H-pyran-4-one with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the methoxy derivative .

Industrial Production Methods: Industrial production of this compound often involves the use of starting materials such as furfural and ethyl bromide. The process includes steps like chlorination, hydrolysis, condensation, and reduction to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-methoxy-4H-pyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3-methoxy-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methoxy-4H-pyran-4-one stands out due to its methoxy group, which imparts unique chemical properties and reactivity compared to its hydroxy and methyl counterparts. This makes it a valuable compound for specific applications in flavor enhancement and potential therapeutic uses .

Properties

IUPAC Name

2-ethyl-3-methoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-7-8(10-2)6(9)4-5-11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXDOOHTFCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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